molecular formula C23H21N5OS B2667465 N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286696-19-2

N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2667465
CAS RN: 1286696-19-2
M. Wt: 415.52
InChI Key: NIDKEBVIOAAHIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which include “N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide”, involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is based on a pyridopyrimidine moiety . Pyridopyrimidines are a class of heterocyclic compounds that have shown therapeutic interest .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” include cyclization reactions . For example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Antifolate and Antitumor Agents

Pyrimidine derivatives have been synthesized as potential antifolate drugs, targeting enzymes like dihydrofolate reductase (DHFR) which are critical for DNA synthesis and cell proliferation. These compounds exhibit potent antitumor activity by inhibiting DHFR, making them promising candidates for cancer therapy. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture (Gangjee et al., 2007).

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties. Certain synthesized compounds within this family demonstrated considerable anti-inflammatory and analgesic activities at specific dosages, highlighting their potential as therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).

Anticonvulsant Agents

Research into thiopyrimidine derivatives as anticonvulsant agents has shown moderate anticonvulsant activity in in vivo studies. These studies highlight the therapeutic potential of these compounds for the treatment of seizure disorders, demonstrating the importance of structural modifications to enhance biological activity (Severina et al., 2020).

Antimicrobial Activity

Some pyrimidine and thiopyrimidine derivatives have been synthesized and assessed for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This indicates their potential use as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Hossan et al., 2012).

Future Directions

The future directions for “N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” and similar compounds involve further evaluation of their chemical properties and biological activity . Pyridopyrimidines, including this compound, are a rapidly growing area of organic synthesis due to their wide range of biological activity .

properties

IUPAC Name

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-3-16-5-4-6-18(11-16)27-20(29)13-30-23-19-12-24-21(28-22(19)25-14-26-23)17-9-7-15(2)8-10-17/h4-12,14H,3,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKEBVIOAAHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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